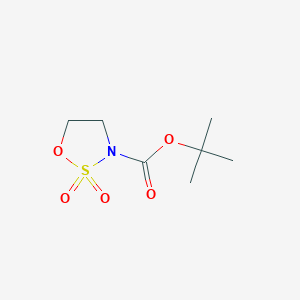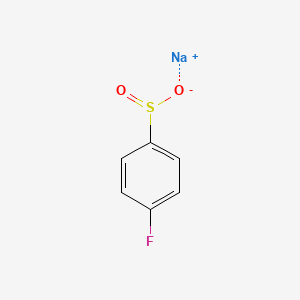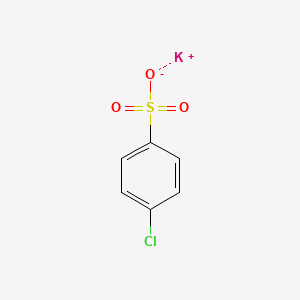
2,6-Difluoro-4-formylbenzonitrile
概要
説明
2,6-Difluoro-4-formylbenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring. The specific structure of this compound includes two fluorine atoms at the 2 and 6 positions and a formyl group at the 4 position on the benzene ring. This structure suggests potential reactivity due to the electron-withdrawing effects of both the nitrile and the fluorine atoms, which could influence its chemical behavior in various reactions.
Synthesis Analysis
The synthesis of related difluorobenzonitrile compounds has been explored in various studies. For instance, the synthesis of 2,6-difluorobenzonitrile has been achieved by reacting 2,6-dichlorobenzonitrile with potassium fluoride (KF) using sulfolane as a solvent. The reaction conditions were optimized to achieve a high yield of 90% and a purity of 98% . Although this study does not directly address 2,6-difluoro-4-formylbenzonitrile, the methodology could potentially be adapted for its synthesis by incorporating a formylating step.
Molecular Structure Analysis
The molecular structure of 2,6-difluorobenzonitrile has been analyzed using microwave spectroscopy, revealing rotational and centrifugal distortion constants. The analysis suggests that the benzene ring may be distorted when considering the bond lengths of the peripheral bonds . This information is relevant to the molecular structure analysis of 2,6-difluoro-4-formylbenzonitrile, as the presence of the formyl group could further influence the electronic distribution and geometry of the molecule.
Chemical Reactions Analysis
Nucleophilic substitution reactions involving 2,6-difluorobenzonitrile have been studied, leading to the formation of novel fluorine-containing nitrogen and sulfur compounds . This indicates that the difluorobenzonitrile core is reactive towards nucleophiles, which could be an important consideration in the chemical reactions analysis of 2,6-difluoro-4-formylbenzonitrile. The formyl group could potentially participate in or influence such reactions, given its own reactivity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2,6-difluoro-4-formylbenzonitrile are not detailed in the provided papers, the properties of related compounds can offer some insights. For example, the crystal structure of a related compound, 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, has been determined, showing interactions such as aryl–perfluoroaryl stacking and C–H⋯F contacts . These findings suggest that 2,6-difluoro-4-formylbenzonitrile may also exhibit specific intermolecular interactions due to the presence of fluorine atoms, which could affect its crystalline packing and overall physical properties.
科学的研究の応用
“2,6-Difluoro-4-formylbenzonitrile” is a chemical compound with the molecular formula C8H3F2NO . It’s commonly used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
-
Chemical Synthesis : “2,6-Difluoro-4-formylbenzonitrile” is often used in chemical synthesis . The compound can serve as a building block in the synthesis of various complex molecules.
-
Material Science : In the field of material science, “2,6-Difluoro-4-formylbenzonitrile” could potentially be used in the development of new materials .
-
Chromatography and Analytical Studies : This compound can be used in chromatography and analytical studies . It can serve as a standard or reference material in these studies.
-
Pharmacokinetics : According to Ambeed , “2,6-Difluoro-4-formylbenzonitrile” has high GI absorption and is BBB permeant. It’s also an inhibitor of CYP1A2, which is an important enzyme in drug metabolism.
-
Synthesis of Macrocycles : A similar compound, 4-Formylbenzonitrile, is used in the synthesis of various boron-dipyrromethenes (BODIPY), porphyrins, corroles, and other related macrocycles . It’s possible that “2,6-Difluoro-4-formylbenzonitrile” could have similar applications.
-
Chemical Synthesis : “2,6-Difluoro-4-formylbenzonitrile” is often used in chemical synthesis . The compound can serve as a building block in the synthesis of various complex molecules.
-
Material Science : In the field of material science, “2,6-Difluoro-4-formylbenzonitrile” could potentially be used in the development of new materials .
-
Chromatography and Analytical Studies : This compound can be used in chromatography and analytical studies . It can serve as a standard or reference material in these studies.
-
Pharmacokinetics : According to Ambeed , “2,6-Difluoro-4-formylbenzonitrile” has high GI absorption and is BBB permeant. It’s also an inhibitor of CYP1A2, which is an important enzyme in drug metabolism.
-
Synthesis of Macrocycles : A similar compound, 4-Formylbenzonitrile, is used in the synthesis of various boron-dipyrromethenes (BODIPY), porphyrins, corroles, and other related macrocycles . It’s possible that “2,6-Difluoro-4-formylbenzonitrile” could have similar applications.
Safety And Hazards
特性
IUPAC Name |
2,6-difluoro-4-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO/c9-7-1-5(4-12)2-8(10)6(7)3-11/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOLCSUKMUVDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619817 | |
| Record name | 2,6-Difluoro-4-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-formylbenzonitrile | |
CAS RN |
433939-88-9 | |
| Record name | 2,6-Difluoro-4-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)
![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)





![9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1323355.png)

![5,6'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1323358.png)



